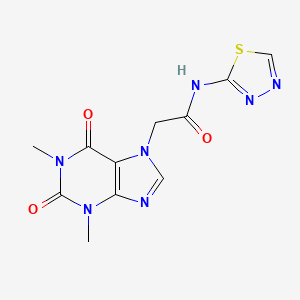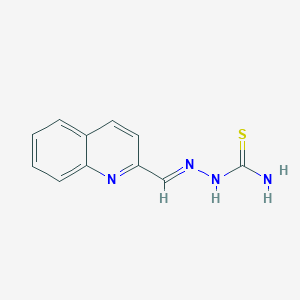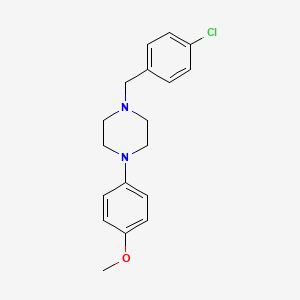![molecular formula C21H26N4O4 B5513267 3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals known for their diverse biological activities and complex molecular architecture, which includes imidazolidine-2,4-dione derivatives and spiro compounds. These compounds have been studied for their pharmacological potentials and chemical properties, offering a rich area for scientific exploration.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives often involves regio-controlled nucleophilic attacks and one-pot synthesis techniques, yielding various analogs with high optical purity (Brouillette et al., 2009). Additionally, methods for synthesizing spiro compounds include a three-step synthesis approach that is fast, cost-effective, and yields high purity products (Pardali et al., 2021).
Molecular Structure Analysis
X-ray diffraction studies have been instrumental in determining the crystal and molecular structure of related compounds, revealing their conformation, hydrogen bonding patterns, and spatial arrangements (Manjunath et al., 2011). These analyses provide insights into the stability and reactivity of the compounds.
Chemical Reactions and Properties
Research into the chemical reactions of imidazolidine-2,4-dione derivatives has shown that they can undergo various transformations, including rearrangements and reactions with nucleophilic reagents, leading to novel functionalized compounds (Metwally et al., 2011). These reactions are key for expanding the chemical diversity and potential applications of these molecules.
Physical Properties Analysis
The physical properties of compounds within this chemical class, such as solubility, melting points, and crystallinity, can be influenced by their molecular structure. The planarity of the hydantoin ring and the conformation of the spiro moiety play significant roles in determining these properties, as seen in the structure-property relationships studied for anticonvulsant agents (Lazic et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of imidazolidine-2,4-dione derivatives and related spiro compounds are closely related to their molecular structure. Studies have shown that the presence of certain functional groups and the overall molecular architecture can significantly affect these properties, leading to a wide range of biological activities (Reddy et al., 2010).
Scientific Research Applications
While no direct matches were found, research on related compounds, particularly those involving imidazolidine derivatives and benzyl groups, often explores areas such as:
Pharmacological Activity
Studies on related compounds typically focus on their pharmacological potential, including their use as sedatives, anesthetics, or in cardiovascular therapy due to their interactions with the central nervous system or specific receptors. For instance, midazolam, a benzodiazepine with an imidazole ring, is widely researched for its cardiac and vascular effects during anesthesia in medical procedures, highlighting the hemodynamic benefits of such compounds (Schleussner et al., 1981).
Toxicological Studies
Certain derivatives are studied for their toxicological profiles, including insecticides like imidacloprid, indicating the broader chemical family's relevance in both pharmacology and toxicology. This can offer insights into safety and environmental impact considerations for chemical compounds (Shadnia & Moghaddam, 2008).
Antimicrobial and Antifungal Applications
Research into imidazoline and oxazolidinone derivatives often includes their potential as antibacterial or antifungal agents. For example, linezolid is an oxazolidinone that has been extensively studied for its effectiveness against Gram-positive bacteria, showcasing the broader category's utility in developing new antimicrobials (Stalker & Jungbluth, 2003).
Chemical Safety and Environmental Impact
Investigations into the safety profiles and environmental impact of chemical compounds, including those related to occupational exposure or potential therapeutic use, are also common. These studies can provide crucial data on the tolerability, adverse effects, and safe handling of such chemicals (Zober et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of a compound often involve exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. Indole derivatives, for example, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)-2-oxoethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-17-6-7-21(15-24(17)13-16-4-2-1-3-5-16)8-10-23(11-9-21)19(28)14-25-18(27)12-22-20(25)29/h1-5H,6-15H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKSQGXUUJRIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CN3C(=O)CNC3=O)CN(C1=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5513197.png)
![N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513201.png)
![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)
![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)

![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)
![2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5513223.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5513228.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)
